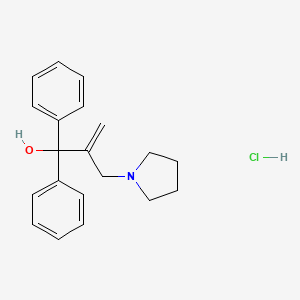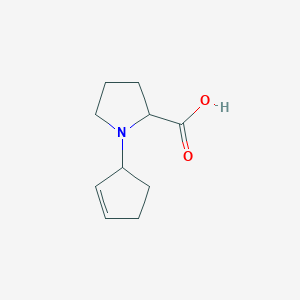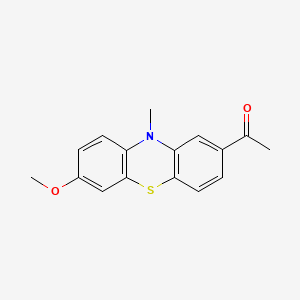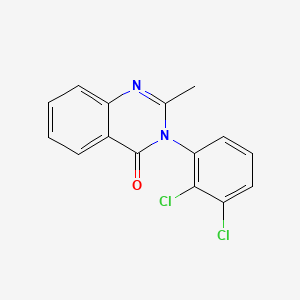
4(3H)-Quinazolinone, 3-(2,3-dichlorophenyl)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 3-(2,3-dichlorophenyl)-2-methyl- is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure substituted with a 2,3-dichlorophenyl group and a methyl group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
The synthesis of 4(3H)-Quinazolinone, 3-(2,3-dichlorophenyl)-2-methyl- can be achieved through various synthetic routes. One common method involves the cyclization of anthranilic acid derivatives with appropriate reagents. For instance, the reaction of 2-aminobenzamide with 2,3-dichlorobenzoyl chloride in the presence of a base such as triethylamine can yield the desired quinazolinone compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
4(3H)-Quinazolinone, 3-(2,3-dichlorophenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: The presence of the dichlorophenyl group allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and varying temperatures depending on the specific reaction.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer, due to its ability to interfere with specific molecular pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4(3H)-Quinazolinone, 3-(2,3-dichlorophenyl)-2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may act as an inhibitor of kinases, which are enzymes involved in cell signaling and regulation. The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparaison Avec Des Composés Similaires
4(3H)-Quinazolinone, 3-(2,3-dichlorophenyl)-2-methyl- can be compared with other quinazolinone derivatives, such as:
4(3H)-Quinazolinone, 2-methyl-: Lacks the dichlorophenyl group, which may result in different biological activities and chemical reactivity.
4(3H)-Quinazolinone, 3-phenyl-2-methyl-: Contains a phenyl group instead of a dichlorophenyl group, which can affect its binding affinity to molecular targets.
4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-methyl-: Has a single chlorine atom on the phenyl ring, which may influence its chemical properties and biological activity. The uniqueness of 4(3H)-Quinazolinone, 3-(2,3-dichlorophenyl)-2-methyl- lies in the presence of the 2,3-dichlorophenyl group, which can enhance its binding interactions and potentially increase its efficacy in various applications.
Propriétés
Numéro CAS |
1769-20-6 |
|---|---|
Formule moléculaire |
C15H10Cl2N2O |
Poids moléculaire |
305.2 g/mol |
Nom IUPAC |
3-(2,3-dichlorophenyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C15H10Cl2N2O/c1-9-18-12-7-3-2-5-10(12)15(20)19(9)13-8-4-6-11(16)14(13)17/h2-8H,1H3 |
Clé InChI |
QKVFGLBRTQAHMZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=O)N1C3=C(C(=CC=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


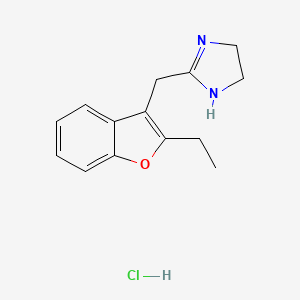

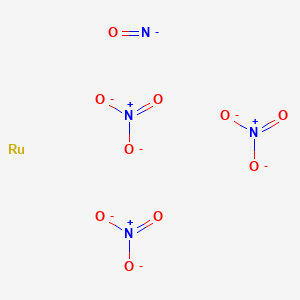

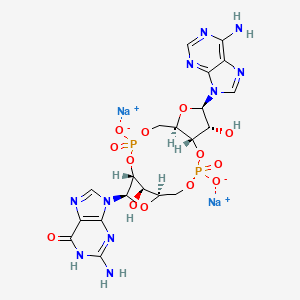
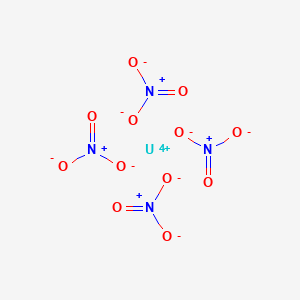

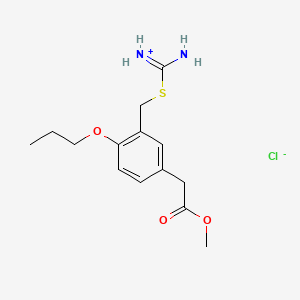
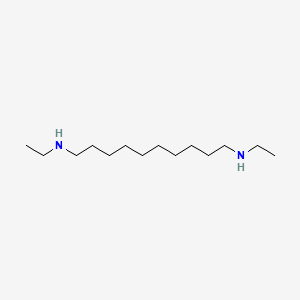
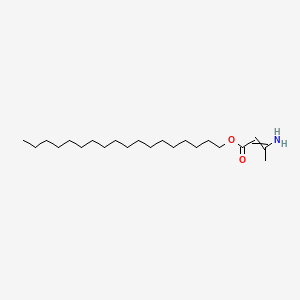
![tert-butyl N-[(2R)-1-(diethylamino)-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13733456.png)
